5-nitro-1H-indole-6-carboxylic acid

Catalog No.
S13464157
CAS No.
M.F
C9H6N2O4
M. Wt
206.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-nitro-1H-indole-6-carboxylic acid

Product Name

5-nitro-1H-indole-6-carboxylic acid

IUPAC Name

5-nitro-1H-indole-6-carboxylic acid

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

InChI

InChI=1S/C9H6N2O4/c12-9(13)6-4-7-5(1-2-10-7)3-8(6)11(14)15/h1-4,10H,(H,12,13)

InChI Key

VFZDTVRLNKSUFO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])C(=O)O

5-Nitro-1H-indole-6-carboxylic acid is a chemical compound characterized by the presence of a nitro group at the 5-position and a carboxylic acid functional group at the 6-position of the indole ring. This compound belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of 5-nitro-1H-indole-6-carboxylic acid is C9_9H6_6N2_2O3_3, and it features a bicyclic structure that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction transforms 5-nitro-1H-indole-6-carboxylic acid into 5-amino-1H-indole-6-carboxylic acid, which may exhibit different biological properties .
  • Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, particularly at positions 2 and 3, allowing for further functionalization of the compound .
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of substituted indoles.

These reactions make 5-nitro-1H-indole-6-carboxylic acid a versatile building block in organic synthesis.

5-Nitro-1H-indole-6-carboxylic acid has been investigated for its potential biological activities. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Some derivatives of indole compounds have shown promising results against bacterial strains, suggesting that 5-nitro-1H-indole-6-carboxylic acid could possess similar properties .
  • Anticancer Properties: Indole derivatives are often explored for their ability to inhibit cancer cell proliferation. The presence of both nitro and carboxylic acid groups may enhance interactions with biological targets involved in cancer progression .

The synthesis of 5-nitro-1H-indole-6-carboxylic acid typically involves several steps:

  • Nitration: The first step usually involves nitration of indole or its derivatives to introduce the nitro group at the 5-position.
  • Carboxylation: Following nitration, a carboxylation reaction can be performed to introduce the carboxylic acid group at the 6-position. This may involve using carbon dioxide under specific conditions or utilizing carboxylic acid precursors .
  • Purification: The final product is purified through crystallization or chromatography to obtain high purity suitable for further applications.

5-Nitro-1H-indole-6-carboxylic acid serves multiple purposes in various fields:

  • Pharmaceuticals: It is explored as a potential lead compound for developing new drugs targeting bacterial infections and cancer.
  • Organic Synthesis: This compound acts as an intermediate in synthesizing more complex indole derivatives, which are valuable in medicinal chemistry .
  • Dyes and Pigments: Due to its colorful nature, it can be used in dye production.

Studies on the interactions of 5-nitro-1H-indole-6-carboxylic acid with various biological targets have shown that its unique structure allows it to engage with enzymes and receptors effectively. For instance, modifications of the compound have been linked to enhanced binding affinities towards specific targets involved in disease pathways, making it a candidate for drug development .

Several compounds share structural similarities with 5-nitro-1H-indole-6-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Methyl 5-amino-1H-indole-6-carboxylateContains an amino group instead of a nitro groupExhibits different biological activity profiles
Methyl 6-nitro-1H-indole-2-carboxylateNitro group at position 6 instead of position 5Different reactivity patterns due to position change
Methyl indole-6-carboxylateLacks the nitro group entirelyLess reactive but retains carboxylate functionality

Uniqueness

The uniqueness of 5-nitro-1H-indole-6-carboxylic acid lies in its combination of both nitro and carboxylic acid functionalities on the indole ring. This combination allows for diverse chemical modifications and potential biological activities that are not present in other similar compounds, making it a valuable target for research and development in pharmaceuticals and organic synthesis .

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

206.03275668 g/mol

Monoisotopic Mass

206.03275668 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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